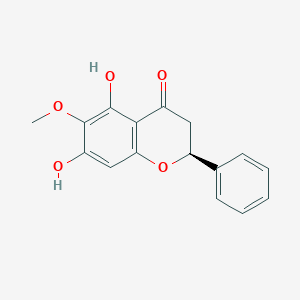

5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One

Description

Dihydrooroxylin A has been reported in Scutellaria scandens, Scutellaria caerulea, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-6,8,12,18-19H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAPPCXFYKSDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrooroxylin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18956-18-8 | |

| Record name | Dihydrooroxylin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177 °C | |

| Record name | Dihydrooroxylin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dihydrooroxylin A: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Dihydrooroxylin A, a flavanone with noted biological activities, and outlines a detailed, reconstructed protocol for its extraction and isolation from plant materials. The methodologies described herein are based on established techniques for flavonoid separation from Scutellaria species, a primary source of this compound.

Natural Sources of Dihydrooroxylin A

Dihydrooroxylin A has been identified in several plant species, primarily within the Lamiaceae (mint) family. The principal documented source is Scutellaria lateriflora, commonly known as American skullcap. Other reported plant sources include:

-

Scutellaria baicalensis (Baikal skullcap)

-

Nothofagus pumilio (Lenga beech)

-

Peperomia serpens

-

Pisonia aculeata

While present in these species, the concentration of Dihydrooroxylin A can vary based on factors such as plant part, geographical location, and harvesting time.

Extraction and Isolation Methodology

The following protocol is a detailed reconstruction of a typical procedure for the isolation of flavonoids, including Dihydrooroxylin A, from the aerial parts of Scutellaria lateriflora. This methodology involves solvent extraction followed by multi-step chromatographic purification.

Plant Material and Extraction

The initial step involves the extraction of crude flavonoids from the dried and powdered plant material. Methanol is a common solvent of choice due to its efficiency in extracting a broad range of phenolic compounds.

Experimental Protocol:

-

Plant Material Preparation: The aerial parts of Scutellaria lateriflora are air-dried and ground into a fine powder.

-

Maceration: The powdered plant material is macerated with methanol at room temperature. The mixture is typically agitated for a specified period to ensure thorough extraction.

-

Filtration and Concentration: The methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

A representative workflow for the extraction process is illustrated in the diagram below.

Table 1: Quantitative Parameters for Extraction

| Parameter | Value/Description |

| Plant Material | Dried aerial parts of Scutellaria lateriflora |

| Solvent | Methanol |

| Solid-to-Solvent Ratio | 1:10 (w/v) |

| Extraction Time | 48 hours |

| Temperature | Room Temperature |

Purification of Dihydrooroxylin A

The purification of Dihydrooroxylin A from the crude extract is a multi-step process typically involving column chromatography followed by preparative high-performance liquid chromatography (HPLC).

Experimental Protocol:

-

Column Chromatography (Initial Fractionation): The crude methanolic extract is subjected to column chromatography over silica gel. A gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity to separate the compounds based on their affinity for the stationary phase.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing Dihydrooroxylin A.

-

Preparative HPLC (Final Purification): The fractions enriched with Dihydrooroxylin A are pooled, concentrated, and further purified by preparative HPLC using a C18 column. An isocratic or gradient elution with a mixture of methanol and water is commonly used.

-

Compound Identification: The purity and identity of the isolated Dihydrooroxylin A are confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The purification workflow is depicted in the following diagram.

Table 2: Chromatographic Purification Parameters

| Parameter | Column Chromatography | Preparative HPLC |

| Stationary Phase | Silica Gel (60-120 mesh) | Reversed-Phase C18 |

| Mobile Phase | Gradient of Hexane:Ethyl Acetate | Isocratic/Gradient of Methanol:Water |

| Detection | TLC with UV visualization | UV Detector (e.g., 280 nm) |

Data Summary

The following table summarizes the key quantitative data associated with the isolation of Dihydrooroxylin A. It is important to note that the yield can vary significantly depending on the source material and the efficiency of the extraction and purification processes.

Table 3: Summary of Quantitative Data

| Parameter | Description |

| Starting Material | Dried aerial parts of Scutellaria lateriflora |

| Crude Extract Yield | Typically 5-15% of the dry plant weight |

| Purity of Final Compound | >95% (as determined by HPLC) |

This guide provides a foundational understanding of the natural sourcing and a robust, albeit reconstructed, methodology for the isolation of Dihydrooroxylin A. Researchers are encouraged to consult the primary literature for further specific details and to optimize these protocols for their particular applications.

An In-depth Technical Guide to 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological significance of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One, a naturally occurring flavonoid. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

This compound, also known as (S)-5,7-Dihydroxy-6-methoxy-2-phenylchroman-4-one or Dihydrooroxylin A, is a dihydroxyflavanone.[1] It is characterized by a flavanone backbone substituted with hydroxy groups at positions 5 and 7, and a methoxy group at position 6.[1] This compound has been isolated from natural sources such as Pisonia aculeata and has been identified as a metabolite of wogonin and oroxylin A.[1][2]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Dihydrooroxylin A.

| Property | Value | Source |

| IUPAC Name | (2S)-5,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | PubChem[3] |

| Synonyms | Dihydrooroxylin A, (S)-5,7-Dihydroxy-6-methoxy-2-phenylchroman-4-one | ChemBK,[4] PubChem[3] |

| Molecular Formula | C₁₆H₁₄O₅ | ChemBK,[4] PubChem[3] |

| Molecular Weight | 286.28 g/mol | ChemBK,[4] PubChem[3] |

| Melting Point | 166 °C | ChemBK[4] |

| Boiling Point | 543.2±50.0 °C (Predicted) | ChemBK[4] |

| Density | 1.370±0.06 g/cm³ (20 ºC, 760 Torr) | ChemBK[4] |

| pKa | 7.51±0.40 (Predicted) | ChemBK[4] |

| Solubility | Soluble in ethanol, chloroform, and dithione. | ChemBK[4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of flavonoids like Dihydrooroxylin A are outlined below.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.

Boiling Point Determination (for liquids)

For liquid compounds, the boiling point can be determined using the Thiele tube method or a micro boiling point apparatus. Since Dihydrooroxylin A is a solid at room temperature, this protocol is for general reference.

-

Sample Preparation: A small volume of the liquid is placed in a fusion tube, and a sealed capillary tube is inverted within it.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The apparatus is heated gently.

-

Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of the compound in various solvents can be determined by the following procedure:

-

Sample Preparation: A known, small amount of the solute (e.g., 1 mg) is placed in a vial.

-

Solvent Addition: A specific volume of the solvent (e.g., 1 mL) is added to the vial.

-

Equilibration: The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Analysis: The suspension is filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

LogP (Octanol-Water Partition Coefficient) Determination

The shake-flask method is a common technique for experimentally determining the LogP value.

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol), and then an equal volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously for a sufficient time to allow for partitioning equilibrium to be reached, and then the two phases are separated by centrifugation.

-

Analysis: The concentration of the compound in each phase is determined by a suitable analytical method like HPLC. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination

The acid dissociation constant (pKa) can be determined using potentiometric titration or UV-Vis spectrophotometry.

-

Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is the pH at which half of the acidic functional groups are ionized, which corresponds to the midpoint of the steepest part of the curve.

Biological Activity and Signaling Pathways

Dihydrooroxylin A has been reported to exhibit antitubercular and insect antifeedant activities.[1] Its unsaturated analog, Oroxylin A, has been more extensively studied and is known to possess a wide range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and anti-allergic effects.[5][6][7][8][9] Oroxylin A modulates several key signaling pathways, which may also be relevant for Dihydrooroxylin A.

NF-κB Signaling Pathway

Oroxylin A has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[8][10] This pathway is central to the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by Oroxylin A.

MAPK Signaling Pathway

Oroxylin A has also been demonstrated to exert its neuroprotective and anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the p38, ERK1/2, and JNK cascades.[9][11]

Caption: Modulation of MAPK signaling pathways by Oroxylin A.

Experimental Workflow

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of Dihydrooroxylin A from a natural source like Scutellaria baicalensis.

Caption: Workflow for extraction and analysis of Dihydrooroxylin A.

References

- 1. - [ebi.ac.uk]

- 2. Dihydrooroxylin A | CAS:18956-18-8 | Manufacturer ChemFaces [chemfaces.com]

- 3. Dihydrooroxylin A | C16H14O5 | CID 177032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Synthesis and biological evaluation of 7-O-modified oroxylin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of diverse oncogenic signaling pathways by oroxylin A: An important strategy for both cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Allergic Effect of Oroxylin A from Oroxylum indicum Using in vivo and in vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effects of Baicalein, Wogonin, and Oroxylin A on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory effects of oroxylin A on endothelial protein C receptor shedding in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Dihydrooroxylin A in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dihydrooroxylin A is a bioactive flavanone predominantly found in the medicinal plant Oroxylum indicum. As the direct precursor to the well-known pharmacologically active flavone, Oroxylin A, its biosynthetic pathway is of significant interest for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Dihydrooroxylin A, drawing upon the well-elucidated flavonoid biosynthesis pathways in related species, particularly Scutellaria baicalensis. It details the key enzymatic steps, presents available quantitative data on related compounds, outlines representative experimental protocols for pathway elucidation, and provides visual diagrams of the metabolic and experimental workflows.

Introduction

Dihydrooroxylin A, chemically known as (2S)-5,7-dihydroxy-6-methoxyflavanone, is a key intermediate in the biosynthesis of specialized 4'-deoxyflavonoids. These compounds, which lack a hydroxyl group at the 4'-position of the B-ring, are characteristic secondary metabolites of plants like Oroxylum indicum and Scutellaria baicalensis. The flavone analogue, Oroxylin A, has demonstrated a range of biological activities, including anti-cancer and anti-inflammatory properties.

While the complete biosynthetic pathway of Dihydrooroxylin A has not been fully elucidated in Oroxylum indicum, extensive research on the formation of similar flavones in S. baicalensis provides a robust model.[1][2] This guide synthesizes current knowledge to propose a detailed putative pathway, highlighting the key enzymes and intermediates involved in its formation from the primary metabolite, L-Phenylalanine.

The Putative Biosynthetic Pathway of Dihydrooroxylin A

The formation of Dihydrooroxylin A is a multi-step process that begins with the general phenylpropanoid pathway and transitions into a specialized branch of flavonoid synthesis. The proposed pathway involves the formation of a 4'-deoxyflavanone backbone, followed by sequential hydroxylation and methylation.

The pathway can be divided into three major stages:

-

Stage 1: Phenylpropanoid Pathway & Cinnamoyl-CoA Formation: L-Phenylalanine is converted to cinnamoyl-CoA. Unlike the pathway for common flavonoids which proceeds via p-coumaroyl-CoA, the 4'-deoxyflavonoid route utilizes cinnamic acid directly, thus avoiding the introduction of the 4'-hydroxyl group.[2]

-

Stage 2: Flavanone Backbone Synthesis: Cinnamoyl-CoA is condensed with three molecules of malonyl-CoA to form the core flavanone structure, pinocembrin.

-

Stage 3: Ring A Decoration: The A-ring of the pinocembrin scaffold is "decorated" by hydroxylation at the C-6 position, followed by O-methylation of this new hydroxyl group to yield Dihydrooroxylin A.

Caption: Putative biosynthetic pathway of Dihydrooroxylin A from L-Phenylalanine.

Key Biosynthetic Enzymes

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-Phenylalanine to cinnamic acid.

-

Cinnamate-CoA Ligase-like 7 (CLL-7): A specific CoA ligase identified in S. baicalensis that activates cinnamic acid to cinnamoyl-CoA, committing the substrate to the 4'-deoxyflavonoid pathway.[2]

-

Chalcone Synthase (CHS-2): A root-specific isoform that catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone.[2]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of the chalcone into the corresponding (2S)-flavanone, pinocembrin.[3]

-

Flavanone 6-Hydroxylase (F6H): A putative cytochrome P450 monooxygenase, likely from the CYP82D family, that hydroxylates the 6-position on the A-ring of pinocembrin.[4][5] Enzymes of this family are known to catalyze the 6-hydroxylation of chrysin to produce baicalein in S. baicalensis.[5]

-

Flavonoid O-Methyltransferase (FOMT): A S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that regioselectively transfers a methyl group to the newly introduced 6-hydroxyl group to yield the final product, Dihydrooroxylin A.[6]

Quantitative Data

While specific enzyme kinetic parameters for the Dihydrooroxylin A pathway in O. indicum are not yet published, data from related pathways and quantitative analysis of flavonoid content in the plant provide valuable context.

Table 1: Content of Major Flavonoids in Oroxylum indicum Tissues. Data provides context on the accumulation of key pathway-related metabolites.

| Compound | Plant Part | Content (% w/w of extract) | Reference |

| Baicalin | Seeds | 24.24% | [7] |

| Baicalin | Tissue Culture Shoots (3 wk) | 14.78% | [7] |

| Chrysin | Seeds | 2.43% | [7] |

| Baicalein | Seeds | < 1% | [7] |

| Baicalein | Tissue Culture Shoots (9 wk) | 1.02% | [7] |

Table 2: Representative Kinetic Parameters of Related Flavonoid Modifying Enzymes. These data from other species illustrate typical enzyme efficiencies for the types of reactions involved in Dihydrooroxylin A synthesis.

| Enzyme | Source Organism | Substrate | Km (μM) | kcat (s-1) | Reference |

| CrOMT2 (OMT) | Citrus reticulata | Eriodictyol (flavanone) | 4.6 | 0.0076 | [8] |

| CrOMT2 (OMT) | Citrus reticulata | Luteolin (flavone) | 14.4 | 0.046 | [8] |

| CrOMT2 (OMT) | Citrus reticulata | Quercetin (flavonol) | 2.7 | 0.015 | [8] |

| PfOMT3 (7-OMT) | Perilla frutescens | Naringenin (flavanone) | 12.8 | 0.41 | [9] |

| PfOMT3 (7-OMT) | Perilla frutescens | Chrysin (flavone) | 7.9 | 0.35 | [9] |

Experimental Protocols

The elucidation of a biosynthetic pathway is a complex process involving genetic, biochemical, and analytical techniques. The following sections provide detailed, representative methodologies for the key experiments required to validate the proposed pathway for Dihydrooroxylin A.

Caption: General experimental workflow for elucidating a plant biosynthetic pathway.

Protein Extraction from Plant Tissues

This protocol describes a general method for extracting crude enzyme preparations suitable for activity assays.

-

Tissue Homogenization: Flash-freeze 1-2 grams of fresh plant tissue (e.g., O. indicum roots) in liquid nitrogen. Grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction Buffer: Add 5-10 mL of ice-cold extraction buffer (e.g., 0.1 M Tris-HCl pH 7.5, containing 10% glycerol, 1 mM EDTA, 10 mM DTT, and 1% w/v Polyvinylpolypyrrolidone).

-

Homogenization: Vortex the mixture vigorously for 1-2 minutes and incubate on ice for 20 minutes with intermittent vortexing.

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the crude protein extract. For P450 (hydroxylase) assays, this total soluble fraction can be used, or microsomes can be further isolated by ultracentrifugation.

-

Desalting: Remove small molecules from the crude extract using a desalting column (e.g., PD-10) equilibrated with the assay buffer.

Representative Protocol: In Vitro Flavanone 6-Hydroxylase (F6H) Assay

This assay is designed to detect the conversion of a flavanone substrate by a P450 enzyme.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a final reaction volume of 100 µL containing:

-

50-100 µg of crude or microsomal protein extract.

-

100 mM Potassium phosphate buffer (pH 7.5).

-

100 µM Pinocembrin (substrate, dissolved in DMSO).

-

1.5 mM NADPH (cofactor).

-

-

Initiation: Pre-incubate the mixture for 5 minutes at 30°C. Start the reaction by adding NADPH.

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Termination: Stop the reaction by adding 20 µL of 20% (v/v) acetic acid or by adding an equal volume of ethyl acetate to extract the products.

-

Product Analysis: Centrifuge to separate phases. Evaporate the organic solvent (if used) and redissolve the residue in methanol. Analyze the sample using HPLC or LC-MS/MS to identify the 5,6,7-trihydroxyflavanone product by comparing its retention time and mass spectrum to an authentic standard or published data.

Representative Protocol: In Vitro Flavonoid O-Methyltransferase (OMT) Assay

This assay detects the methylation of a hydroxylated flavonoid.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a final reaction volume of 50 µL containing:

-

5-10 µg of purified recombinant OMT or crude protein extract.

-

100 mM Tris-HCl buffer (pH 7.5).

-

100 µM 5,6,7-Trihydroxyflavanone (substrate, dissolved in DMSO).

-

500 µM S-adenosyl-L-methionine (SAM) (methyl donor).

-

-

Initiation: Pre-incubate the mixture for 5 minutes at 30°C. Start the reaction by adding the protein extract.

-

Incubation: Incubate the reaction at 30°C for 20-30 minutes.

-

Termination: Stop the reaction by adding an equal volume of methanol containing 1% HCl.

-

Product Analysis: Centrifuge to pellet precipitated protein. Analyze the supernatant directly by HPLC or LC-MS/MS to detect the formation of Dihydrooroxylin A.

Conclusion and Future Perspectives

The biosynthesis of Dihydrooroxylin A is proposed to follow a specialized 4'-deoxyflavonoid pathway, culminating in hydroxylation and methylation of a pinocembrin precursor. While this pathway is strongly supported by extensive research in Scutellaria baicalensis, its definitive confirmation in Oroxylum indicum requires further investigation.

Future research should focus on:

-

Gene Discovery: Using transcriptomic data from O. indicum to identify and clone the specific F6H and FOMT candidates.

-

Biochemical Characterization: Expressing these candidate enzymes heterologously and performing detailed kinetic analyses to confirm their substrate specificity and catalytic efficiency.

-

In Vivo Validation: Employing techniques like Virus-Induced Gene Silencing (VIGS) in O. indicum to knock down the expression of candidate genes and observe the resulting changes in the plant's metabolite profile.

Elucidating this pathway will not only deepen our understanding of plant specialized metabolism but also provide the genetic tools necessary for the biotechnological production of Dihydrooroxylin A and its valuable derivatives for the pharmaceutical industry.

References

- 1. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A specialized flavone biosynthetic pathway has evolved in the medicinal plant, Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Roles of a Flavone-6-Hydroxylase and 7-O-Demethylation in the Flavone Biosynthetic Network of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two CYP82D Enzymes Function as Flavone Hydroxylases in the Biosynthesis of Root-Specific 4′-Deoxyflavones in Scutellaria baicalensis [dspace.mit.edu]

- 6. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavones Contents in Extracts from Oroxylum indicum Seeds and Plant Tissue Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into Dihydrooroxylin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dihydrooroxylin A, a naturally occurring flavanone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available spectroscopic data for Dihydrooroxylin A, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it delves into the experimental protocols for these analytical techniques and explores the compound's putative role in cellular signaling pathways.

Chemical Structure and Properties

Dihydrooroxylin A is a flavanone with the chemical formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol . Its structure features a dihydroxy-substituted A ring and a methoxy group, which contribute to its chemical and biological properties.

Spectroscopic Data Analysis

The structural elucidation of Dihydrooroxylin A relies on a combination of spectroscopic techniques. Below is a summary of the key data obtained from NMR, IR, and MS analyses.

Table 1: Mass Spectrometry Data of Dihydrooroxylin A Isomer

| Ion | Observed m/z |

| [M+H]⁺ | 287.09142 |

This high-resolution mass spectrometry data provides the exact mass of the protonated molecule, confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for Dihydrooroxylin A with peak assignments is not currently available in the literature. However, based on its functional groups (hydroxyl, methoxy, carbonyl, and aromatic rings), the following characteristic absorption bands would be expected:

-

~3400-3200 cm⁻¹ (broad): O-H stretching vibrations of the hydroxyl groups.

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

-

~2950-2850 cm⁻¹: C-H stretching of the methoxy and aliphatic groups.

-

~1680-1650 cm⁻¹: C=O stretching of the flavanone carbonyl group.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1250-1000 cm⁻¹: C-O stretching of the ether (methoxy) and hydroxyl groups.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Dihydrooroxylin A are not explicitly published. However, the following represents a standard workflow for the spectroscopic analysis of a purified natural product like Dihydrooroxylin A.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve a few milligrams of purified Dihydrooroxylin A in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Data Acquisition: Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software to obtain high-resolution spectra.

-

Spectral Analysis: Integrate ¹H NMR signals, determine chemical shifts (δ) in ppm relative to a reference standard (e.g., TMS), and analyze coupling constants (J) in Hz. Assign all proton and carbon signals to the corresponding atoms in the molecule using the combination of 1D and 2D NMR data.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or in a suitable solvent.

-

Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups present in Dihydrooroxylin A.

Mass Spectrometry (MS) Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer, typically via an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the full scan mass spectrum in both positive and negative ion modes to determine the molecular weight. Perform tandem MS (MS/MS) experiments on the parent ion to induce fragmentation and obtain a fragmentation pattern.

-

Data Analysis: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide further structural information and confirm the identity of the compound.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by Dihydrooroxylin A are limited, research on its oxidized counterpart, Oroxylin A, provides valuable insights. Oroxylin A has been shown to modulate key inflammatory and oncogenic signaling pathways, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways.

Given the structural similarity, it is plausible that Dihydrooroxylin A may also exhibit activity in these pathways. The NF-κB and STAT3 signaling cascades are crucial regulators of inflammation, cell proliferation, and apoptosis, and their dysregulation is implicated in various diseases, including cancer.

Further research is warranted to elucidate the specific molecular targets and mechanisms of action of Dihydrooroxylin A and to validate its therapeutic potential in preclinical and clinical studies. This technical guide serves as a foundational resource for scientists and researchers embarking on the further investigation of this promising natural compound.

An In-depth Technical Guide on 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One (CAS number: 18956-18-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one, also known by its synonyms Dihydrooroxylin A and Alpinone, is a naturally occurring flavanone that has garnered significant interest within the scientific community.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis and isolation, and biological activities, with a focus on its potential applications in research and drug development. All quantitative data is presented in structured tables, and detailed experimental methodologies for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanisms of action.

Chemical and Physical Properties

Dihydrooroxylin A is a flavonoid compound with the chemical formula C16H14O5 and a molecular weight of approximately 286.28 g/mol .[1] It belongs to the class of 6-O-methylated flavonoids and is characterized by a flavanone backbone substituted with dihydroxy and methoxy groups.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18956-18-8 | [1] |

| Molecular Formula | C16H14O5 | [1] |

| Molecular Weight | 286.28 g/mol | [1] |

| IUPAC Name | (2S)-5,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

| Synonyms | Dihydrooroxylin A, Alpinone, 5,7-Dihydroxy-6-methoxyflavanone | [1] |

| Appearance | White to off-white solid | |

| Purity | >97% (as isolated from natural sources) |

Synthesis and Isolation

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not extensively documented in publicly available literature. However, a general synthetic approach for flavanones involves the cyclization of a chalcone precursor. The synthesis of the requisite chalcone can be achieved through a Claisen-Schmidt condensation of an appropriately substituted acetophenone and benzaldehyde.

Logical Workflow for a Potential Synthesis Route:

Caption: A potential synthetic workflow for the target compound.

Isolation from Natural Sources

Dihydrooroxylin A has been isolated from various plant species, including Heliotropium huascoense. The general procedure involves extraction of the plant material with an organic solvent, followed by purification using chromatographic techniques.

Experimental Protocol: Isolation from Heliotropium huascoense

-

Extraction: The resinous exudates of Heliotropium huascoense are immersed in dichloromethane (CH2Cl2). The resulting extract is then concentrated under reduced pressure.

-

Purification: The crude extract is subjected to column chromatography on silica gel. The specific solvent system for elution to achieve optimal separation is not detailed in the available literature but would typically involve a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

-

Characterization: The purity of the isolated Alpinone is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, with reported purities exceeding 97%.

Experimental Workflow for Isolation:

Caption: General workflow for the isolation of Alpinone.

Biological Activities

Dihydrooroxylin A exhibits a range of biological activities, including antiproliferative, anti-inflammatory, immunomodulatory, and antiviral effects.

Antiproliferative Activity

Dihydrooroxylin A has demonstrated cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Table 2: Cytotoxic Activity of Dihydrooroxylin A against various cancer cell lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 38 | [4] |

| HeLa | Cervical Cancer | 39.3 | [4] |

| HT-1080 | Fibrosarcoma | 47.6 | [4] |

| B16-BL6 | Mouse Melanoma | 72.6 | [4] |

| Lewis Lung Carcinoma | Mouse Lung Carcinoma | 82.7 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is typically used to assess cytotoxicity. While specific parameters for the published IC50 values are not fully detailed, a general protocol is as follows:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Dihydrooroxylin A and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Immunomodulatory and Antiviral Activity

Alpinone has been shown to possess immunomodulatory and antiviral properties, particularly in the context of Atlantic salmon. It has been observed to be effective against the Infectious Salmon Anaemia virus (ISAV).[5]

Mechanism of Action: Alpinone upregulates the expression of genes involved in the innate immune response, specifically targeting the RIG-I-like receptor (RLR) signaling pathway.[5] This pathway is crucial for the recognition of viral RNA and the subsequent induction of type I interferons (IFNs) and other antiviral genes.

Signaling Pathway of Alpinone's Antiviral Activity:

Caption: Alpinone's antiviral mechanism via the RIG-I/MDA5 pathway.

Experimental Protocol: In Vitro Antiviral Assay in Salmon Kidney Cells

-

Cell Culture: Adherent cells from the head kidney of Atlantic salmon are cultured.

-

Treatment: The cells are treated with Alpinone at a concentration of 15 µg/mL.

-

Incubation: The treated cells are incubated for various time points (e.g., 8, 24, and 48 hours).

-

Gene Expression Analysis: The transcriptional expression of target genes (e.g., RIG-I, MDA5, MAVS, TRAF3, TBK1, IKKε, IRF3, IRF7, IFNα, and Mx) is analyzed using real-time quantitative PCR (RT-qPCR).

Table 3: Immunomodulatory Effects of Alpinone in Atlantic Salmon

| Gene | Function | Effect of Alpinone |

| RIG-I | Cytosolic sensor for viral RNA | Upregulation |

| MDA5 | Cytosolic sensor for viral RNA | Upregulation |

| MAVS | Adaptor protein in RLR signaling | Upregulation |

| TRAF3 | Adaptor protein in RLR signaling | Upregulation |

| TBK1/IKKε | Kinases that phosphorylate IRF3/7 | Upregulation |

| IRF3/IRF7 | Transcription factors for Type I IFNs | Upregulation |

| IFNα | Type I Interferon with antiviral activity | Upregulation |

| Mx | Interferon-stimulated antiviral protein | Upregulation |

Anti-inflammatory Activity

While the anti-inflammatory properties of Dihydrooroxylin A are mentioned, detailed studies quantifying this activity and elucidating the specific mechanisms, such as the inhibition of the NF-κB pathway, are not as extensively reported as its antiviral effects. The upregulation of pro-inflammatory cytokines like TNF-α and IL-1 in salmon by Alpinone suggests a complex immunomodulatory role that may be context-dependent.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antiproliferative, immunomodulatory, and antiviral activities. Its ability to modulate the innate immune system, particularly the RLR pathway, makes it a compelling candidate for further investigation as a therapeutic agent against viral diseases, especially in aquaculture. The cytotoxic effects against various cancer cell lines also warrant further exploration of its potential as an anticancer agent.

Future research should focus on:

-

Developing a robust and scalable synthetic route to enable further pharmacological studies.

-

Conducting detailed structure-activity relationship (SAR) studies to optimize its biological activities.

-

Elucidating the precise molecular targets and mechanisms underlying its anti-inflammatory and antiproliferative effects.

-

Performing in vivo studies in higher animal models to assess its efficacy, pharmacokinetics, and safety profile for potential human therapeutic applications.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpinone exhibited immunomodulatory and antiviral activities in Atlantic salmon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

Dihydrooroxylin A: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrooroxylin A, a natural flavonoid compound, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a derivative of Oroxylin A, found in the roots of Scutellaria baicalensis and other medicinal plants, Dihydrooroxylin A is being investigated for a range of biological activities. This technical guide provides a comprehensive overview of the screening protocols and available data related to the cytotoxic, anti-inflammatory, and neuroprotective properties of Dihydrooroxylin A. The information presented herein is intended to serve as a foundational resource for researchers engaged in the preclinical evaluation of this promising natural product.

Data Presentation: Quantitative Analysis of Biological Activities

The following tables summarize the currently available quantitative data on the biological activities of Dihydrooroxylin A and its closely related parent compound, Oroxylin A. This information provides a comparative basis for assessing its potential efficacy.

Table 1: Cytotoxic Activity of Dihydrooroxylin A

| Cell Line | Cancer Type | Assay | IC50 (µM) |

| A549 | Lung Carcinoma | MTT | 38 |

| B16-BL6 | Melanoma | MTT | 72.6 |

| HeLa | Cervical Carcinoma | MTT | 39.3 |

| HT-1080 | Fibrosarcoma | MTT | 47.6 |

| Lewis Lung Carcinoma | Lung Carcinoma | MTT | 82.7 |

Table 2: Anti-inflammatory Activity of Oroxylin A (as a proxy for Dihydrooroxylin A)

| Cell Line/Model | Assay | Parameter Measured | Concentration (µM) | % Inhibition |

| RAW 264.7 Macrophages | Griess Assay | Nitric Oxide (NO) Production | 5 | 12.16 |

| RAW 264.7 Macrophages | Griess Assay | Nitric Oxide (NO) Production | 10 | 13.82 |

| RAW 264.7 Macrophages | Griess Assay | Nitric Oxide (NO) Production | 25 | 15.59 |

| RAW 264.7 Macrophages | Griess Assay | Nitric Oxide (NO) Production | 50 | 16.32 |

| RAW 264.7 Macrophages | Cytokine Array | IL-1α, IL-1β, IL-6, TNF-α, etc. | 50 | Significant Inhibition |

Note: Data for Oroxylin A is presented due to the limited direct quantitative anti-inflammatory data for Dihydrooroxylin A. Given their structural similarity, these values provide a strong indication of potential activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Dihydrooroxylin A's biological activities.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Dihydrooroxylin A

-

Target cancer cell lines (e.g., A549, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of Dihydrooroxylin A in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the Dihydrooroxylin A dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Dihydrooroxylin A that inhibits 50% of cell growth).

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Dihydrooroxylin A

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Dihydrooroxylin A for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (cells only), an LPS-only group, and a blank group (medium only).

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of each component of the Griess Reagent to each well and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only group.

Neuroprotection Screening: H₂O₂-Induced Oxidative Stress Assay

This assay evaluates the protective effect of a compound against oxidative stress-induced cell death in a neuronal cell line.

Materials:

-

Dihydrooroxylin A

-

SH-SY5Y neuroblastoma cell line

-

Complete cell culture medium

-

Hydrogen peroxide (H₂O₂)

-

MTT solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and differentiate them into a neuronal phenotype if required by the specific experimental design.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of Dihydrooroxylin A for 24 hours.

-

Oxidative Stress Induction: Induce oxidative stress by exposing the cells to H₂O₂ (e.g., 100-200 µM) for a specified period (e.g., 24 hours). Include a control group (cells only), an H₂O₂-only group, and a blank group.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in the cytotoxicity screening protocol.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the protective effect of Dihydrooroxylin A against H₂O₂-induced cell death.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The biological activities of flavonoids like Dihydrooroxylin A are often mediated through the modulation of key signaling pathways. The diagrams below illustrate the putative mechanisms and a general workflow for screening.

A Technical Guide to In Silico Docking Studies of 5,7-Dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, a comprehensive literature search has not identified any specific in silico docking studies published for the compound 5,7-Dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one. This guide, therefore, provides a detailed, generalized framework and best-practice methodology for conducting such research. It is intended to serve as a technical blueprint for researchers aiming to investigate the potential protein targets and binding interactions of this and similar flavonoid compounds.

Introduction to this compound

This compound, a member of the flavonoid class of natural products, possesses a chemical structure suggestive of potential biological activity. Flavonoids are well-documented for their wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] The specific compound, also known as Dihydrooroxylin A, has been noted for its potential antibacterial, anti-inflammatory, antioxidant, and anti-tumor activities.[1]

In silico molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3] It is a critical tool in drug discovery for screening virtual libraries of compounds against a protein target, predicting binding affinities, and providing insights into the molecular interactions that drive biological activity.[4][5] This guide outlines the essential protocols for performing a robust in silico docking study on this specific flavanone.

Detailed Experimental Protocols

A successful in silico docking investigation requires meticulous preparation of both the ligand (the flavonoid) and the protein target, followed by a systematic docking and analysis procedure.[2]

The initial step involves obtaining the 3D structure of this compound and preparing it for docking.

-

Structure Retrieval:

-

The 2D structure of the compound can be drawn using chemical drawing software like ChemDraw or MarvinSketch.

-

This 2D structure is then converted to a 3D structure.

-

Alternatively, the structure can be retrieved from chemical databases such as PubChem or ZINC, if available.

-

-

Energy Minimization:

-

The 3D structure must be energetically minimized to obtain a stable, low-energy conformation.

-

This is typically performed using molecular mechanics force fields like MMFF94 or UFF. Software such as Avogadro, PyRx, or Chimera can be used for this purpose.

-

-

Charge Assignment and Atom Typing:

-

Proper atomic charges (e.g., Gasteiger charges) are assigned to each atom.

-

Atom types are defined to account for hybridization and bonding patterns. This is a crucial step for the docking software to correctly calculate interactions.

-

-

File Format Conversion:

-

The prepared ligand structure is saved in a suitable file format, such as .pdbqt, which is required by popular docking programs like AutoDock Vina.

-

The selection and preparation of the protein target are critical for a meaningful docking study.

-

Target Identification and Retrieval:

-

Based on the known biological activities of similar flavonoids, potential protein targets can be identified. For instance, flavonoids have been studied as inhibitors of targets like MEK2 in cancer or various proteases in viral diseases.[6][7]

-

The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB). It is essential to select a high-resolution structure, preferably one that is co-crystallized with a known ligand.

-

-

Protein Cleanup:

-

The raw PDB file is cleaned by removing water molecules, co-solvents, and any existing ligands.

-

If the protein is a multimer, the biologically relevant monomer or multimeric state should be retained.

-

-

Adding Hydrogens and Repairing Structure:

-

Polar hydrogen atoms are added to the protein structure, as they are often missing from crystal structures but are vital for hydrogen bonding.

-

Any missing residues or atoms in the protein structure should be modeled and repaired using tools like SWISS-MODEL or Modeller.

-

-

Assigning Charges and Atom Types:

-

Similar to the ligand, appropriate charges and atom types are assigned to the protein residues.

-

-

File Format Conversion:

-

The prepared protein is saved in the appropriate format (e.g., .pdbqt).

-

-

Grid Box Generation:

-

A grid box is defined around the active site of the protein. This box specifies the search space for the ligand during the docking simulation.

-

If a co-crystallized ligand is present in the original PDB structure, the grid box is typically centered on the position of this ligand to perform a focused docking.

-

-

Docking Algorithm Execution:

-

The docking simulation is performed using software like AutoDock Vina. The program will systematically explore different conformations (poses) of the ligand within the defined grid box.

-

The software calculates a binding affinity score for each pose, typically expressed in kcal/mol. More negative scores indicate a more favorable binding interaction.

-

-

Analysis of Docking Results:

-

The resulting ligand poses are ranked based on their binding scores.

-

The top-ranked pose is visualized in complex with the protein to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the active site. Visualization software like PyMOL or Discovery Studio is used for this purpose.[8]

-

Data Presentation

To facilitate comparison and analysis, all quantitative data from the docking study should be summarized in a structured table. The table below serves as a template for presenting results from docking this compound against a set of hypothetical protein targets.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| Target A | 1XYZ | -9.5 | Tyr123, Phe234, Asp98 | Asp98 (2.8 Å) | Tyr123, Phe234 |

| Target B | 2ABC | -8.7 | Leu56, Val78, Ser101 | Ser101 (3.1 Å) | Leu56, Val78 |

| Target C | 3DEF | -7.2 | Arg150, Trp200 | Arg150 (2.9 Å, 3.2 Å) | Trp200 |

This table is a template. The data presented is hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

Diagrams are essential for conveying complex workflows and biological relationships.

The following diagram outlines the standard workflow for a molecular docking study.

Flavonoids are known to modulate various signaling pathways. The diagram below illustrates a hypothetical scenario where a flavonoid could inhibit a pro-inflammatory pathway, a plausible mechanism of action for a compound with anti-inflammatory potential.

Conclusion

While specific in silico docking studies on this compound are yet to be published, the protocols and frameworks outlined in this guide provide a comprehensive roadmap for future research. By following these standardized procedures, researchers can generate reliable and reproducible data to elucidate the therapeutic potential of this and other natural products, paving the way for further experimental validation and drug development.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. revista.nutricion.org [revista.nutricion.org]

- 4. Molecular docking for virtual screening of natural product databases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. In Silico Evaluation of Natural Flavonoids as a Potential Inhibitor of Coronavirus Disease [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. ijpsr.com [ijpsr.com]

In-depth Technical Guide on the Stability and Degradation of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One: A Review of Available Data

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the stability and degradation of the flavonoid compound 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One, commonly known as alpinetin. A comprehensive review of publicly available scientific literature was conducted to gather data on its stability under various stress conditions, identify its degradation products, and detail the experimental protocols used in its analysis.

Despite extensive searches for detailed forced degradation studies specifically focused on alpinetin, a significant scarcity of quantitative data and specific experimental protocols was noted. While general principles of flavonoid stability and degradation are established, specific data for alpinetin remains largely unpublished in the accessible scientific domain. This guide, therefore, summarizes the available pertinent information and outlines the general methodologies applicable to the stability testing of this compound, in line with regulatory guidelines.

Physicochemical Properties and General Stability

Forced Degradation Studies: A General Overview

Forced degradation, or stress testing, is crucial in drug development to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods. According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should include exposure to a variety of stress conditions.

Typical Stress Conditions Include:

-

Acidic Hydrolysis: Treatment with hydrochloric or sulfuric acid.

-

Alkaline Hydrolysis: Treatment with sodium hydroxide or potassium hydroxide.

-

Oxidative Degradation: Exposure to hydrogen peroxide.

-

Thermal Degradation: Heating at elevated temperatures.

-

Photodegradation: Exposure to UV and visible light.

While no specific studies detailing the forced degradation of alpinetin with quantitative outcomes were identified, the general approach to such studies is well-documented.

Anticipated Degradation Pathways

Based on the chemical structure of alpinetin and the known degradation pathways of similar flavonoids, several potential degradation routes can be postulated. The flavanone structure is susceptible to ring-opening reactions, particularly under alkaline conditions, which could lead to the formation of chalcones. The phenolic hydroxyl groups are prone to oxidation, which can result in the formation of quinone-type structures and further polymerization. The ether linkage of the methoxy group could also be subject to cleavage under harsh acidic conditions.

Logical Flow for Investigating Degradation Pathways:

Caption: General workflow for investigating the degradation of alpinetin.

Experimental Protocols: A General Framework

In the absence of specific published protocols for alpinetin, the following section outlines a general framework for conducting forced degradation studies based on established guidelines and practices for small molecules.

4.1. Preparation of Stock Solutions

A stock solution of alpinetin would be prepared in a suitable solvent, such as methanol or acetonitrile, at a known concentration (e.g., 1 mg/mL).

4.2. Stress Conditions (Illustrative Protocol)

-

Acidic Hydrolysis: The stock solution would be treated with 0.1 M HCl and heated at a controlled temperature (e.g., 60°C) for a defined period. Samples would be withdrawn at various time points.

-

Alkaline Hydrolysis: The stock solution would be treated with 0.1 M NaOH at room temperature or a slightly elevated temperature, with samples taken at different intervals.

-

Oxidative Degradation: The stock solution would be treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: A solid sample of alpinetin or its solution would be exposed to dry heat at a high temperature (e.g., 80°C).

-

Photodegradation: A solution of alpinetin would be exposed to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

4.3. Sample Analysis

All stressed samples would be analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method, typically with UV detection. The method should be validated to ensure it can separate the parent compound from any degradation products.

Illustrative Analytical Method Development Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

Data Presentation: Hypothetical Tables

While no quantitative data for alpinetin could be sourced, the following tables illustrate how such data would be presented for clarity and comparison.

Table 1: Hypothetical Results of Forced Degradation Studies on Alpinetin

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation of Alpinetin | Number of Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60 | Data not available | Data not available |

| Alkaline Hydrolysis | 0.1 M NaOH | 8 h | 25 | Data not available | Data not available |

| Oxidative | 3% H₂O₂ | 24 h | 25 | Data not available | Data not available |

| Thermal | Dry Heat | 48 h | 80 | Data not available | Data not available |

| Photolytic | ICH Q1B | - | 25 | Data not available | Data not available |

Table 2: Hypothetical Chromatographic Data for Alpinetin and its Degradation Products

| Compound | Retention Time (min) | Relative Retention Time |

| Alpinetin | Data not available | 1.00 |

| Degradation Product 1 | Data not available | Data not available |

| Degradation Product 2 | Data not available | Data not available |

| Degradation Product 3 | Data not available | Data not available |

Conclusion and Recommendations for Future Research

This technical guide highlights a critical knowledge gap in the pharmaceutical sciences regarding the stability and degradation of alpinetin. There is a pressing need for comprehensive forced degradation studies on this promising natural compound. Such studies would not only provide valuable data for its potential development as a therapeutic agent but also contribute to a deeper understanding of the stability of flavanones.

It is recommended that future research focus on:

-

Performing systematic forced degradation studies on alpinetin according to ICH guidelines.

-

Utilizing modern analytical techniques, such as LC-MS/MS, to identify and characterize the resulting degradation products.

-

Elucidating the degradation pathways of alpinetin under various stress conditions.

-

Developing and validating a robust stability-indicating analytical method for the routine analysis of alpinetin in bulk and formulated products.

The generation of this data is essential for ensuring the quality, safety, and efficacy of any future pharmaceutical products containing alpinetin.

References

Methodological & Application

Synthesis of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One protocol

An Application Note and Protocol for the Synthesis of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One

Introduction

This compound is a flavanone, a class of flavonoids widely recognized for their diverse biological activities. The synthesis of this specific flavanone is a valuable process for researchers in medicinal chemistry and drug development exploring potential therapeutic agents. The synthetic route described herein is a robust two-step process. It begins with a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, which is a common precursor for flavonoids.[1][2][3] This is followed by an efficient acid-catalyzed intramolecular cyclization to yield the target flavanone.[4] This protocol provides detailed methodologies for both steps, including a modern microwave-assisted approach for the final cyclization to improve reaction time and yield.[4]

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

-

Step 1: Claisen-Schmidt Condensation to synthesize (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate).

-

Step 2: Intramolecular Cyclization of the chalcone intermediate to yield this compound.

Experimental Protocols

Step 1: Synthesis of (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

This procedure outlines the base-catalyzed condensation of 2',4'-dihydroxy-6'-methoxyacetophenone and benzaldehyde.[5]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2',4'-Dihydroxy-6'-methoxyacetophenone | 182.17 | 1.82 g | 10 |

| Benzaldehyde | 106.12 | 1.1 mL (1.15 g) | 10.8 |

| Sodium Hydroxide (NaOH) | 40.00 | 4.0 g | 100 |

| Ethanol (95%) | - | 50 mL | - |

| Deionized Water | - | 50 mL | - |

| Hydrochloric Acid (HCl), 2M | - | As needed | - |

Equipment:

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beakers

-

Buchner funnel and filter paper

-

pH paper or meter

Procedure:

-

Dissolve 2',4'-dihydroxy-6'-methoxyacetophenone (1.82 g) and benzaldehyde (1.1 mL) in 50 mL of 95% ethanol in a 250 mL round-bottom flask.

-

In a separate beaker, prepare the catalyst solution by dissolving sodium hydroxide (4.0 g) in 50 mL of deionized water. Cool the solution to room temperature.

-

Slowly add the NaOH solution to the ethanolic solution of the reactants with continuous stirring at room temperature.

-

Allow the reaction mixture to stir at room temperature for 3-4 hours. The mixture will typically turn a deep color.

-

After the reaction is complete (monitored by TLC), carefully pour the mixture into a beaker containing 200 mL of cold water.

-

Acidify the solution by slowly adding 2M HCl while stirring, until the pH is approximately 2-3. A yellow or orange precipitate of the chalcone will form.

-

Allow the precipitate to settle, then collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with several portions of cold deionized water to remove any residual acid and salts.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

Expected Outcome:

-

Product: (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one

-

Appearance: Yellow to orange solid

-

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This protocol details the acid-catalyzed cyclization of the chalcone intermediate to the target flavanone, utilizing a microwave-assisted method for rapid and efficient conversion.[4]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | 270.28 | 1.35 g | 5 |

| Glacial Acetic Acid | 60.05 | 20 mL | - |

| Ethyl Acetate | - | 50 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | 50 mL | - |

| Brine Solution | - | 20 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | 5 g | - |

Equipment:

-

Microwave synthesizer with appropriate reaction vessels

-

Rotary evaporator

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

Procedure (Microwave-Assisted):

-

Place the chalcone intermediate (1.35 g) into a 50 mL microwave reaction vessel.

-

Add 20 mL of glacial acetic acid.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at 120°C for 30 minutes.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

-

Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer. Wash the organic layer with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure flavanone.

Alternative Procedure (Conventional Heating): If a microwave synthesizer is not available, the reaction can be performed by refluxing the chalcone in glacial acetic acid for 4-6 hours. The workup procedure remains the same. Yields may be lower and reaction times significantly longer compared to the microwave method.[4]

Expected Outcome:

-

Product: this compound

-

Appearance: Pale yellow or off-white solid

-

Expected Yield: 80-90% (for microwave-assisted method)[4]

Data Summary

Table 1: Summary of Reaction Parameters

| Step | Reaction Type | Key Reagents | Catalyst/Solvent | Temp. | Time | Expected Yield |

| 1. Chalcone Synthesis | Claisen-Schmidt Condensation | 2',4'-dihydroxy-6'-methoxyacetophenone, Benzaldehyde | NaOH / Ethanol, Water | R.T. | 3-4 h | 75-85% |

| 2. Flavanone Synthesis | Intramolecular Cyclization | (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | Glacial Acetic Acid | 120°C | 30 min | 80-90% |

Visual Workflow

References

Application Notes and Protocols for Dihydrooroxylin A Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrooroxylin A is a flavanone, a class of flavonoids, found in various plant species, including Nothofagus pumilio and Pisonia aculeata. It is also recognized as a metabolic derivative of Oroxylin A. These detailed application notes and protocols provide a comprehensive guide for the extraction and purification of Dihydrooroxylin A from plant materials, intended for use in research and drug development.

Application Notes

This section provides an overview of the key principles and strategic considerations for the successful extraction and purification of Dihydrooroxylin A.

1. Plant Source Material

The primary documented botanical source for Dihydrooroxylin A is the foliage of Nothofagus pumilio. Additionally, plants rich in its precursor, Oroxylin A, such as Scutellaria baicalensis and Oroxylum indicum, may also serve as potential sources. It is important to note that the concentration of Dihydrooroxylin A within the plant material can be influenced by various factors, including the plant's age, geographical origin, and the specific time of harvest.

2. Extraction Strategy

The efficiency of Dihydrooroxylin A extraction is heavily dependent on the chosen methodology and solvent system. Maceration is a straightforward and effective technique for the extraction of flavonoids. The selection of an appropriate solvent should be guided by the polarity of Dihydrooroxylin A. A comparative summary of suitable extraction solvents is presented in Table 1.

3. Purification Strategy

To achieve high-purity Dihydrooroxylin A, a sequential, multi-step purification process is generally necessary. This process typically employs a combination of chromatographic techniques. An initial purification step using column chromatography is effective for the separation of major compound classes. This is followed by a final polishing step using preparative High-Performance Liquid Chromatography (prep-HPLC) to obtain the compound at a high degree of purity. Table 2 provides a summary of adaptable chromatographic conditions for the purification of Dihydrooroxylin A.

Data Presentation

Table 1: Properties and Considerations for Extraction Solvents

| Solvent System | Polarity | Advantages | Disadvantages |

| 80% Methanol (v/v) | High | Efficiently extracts a wide spectrum of flavonoids. | Tends to co-extract a significant amount of polar impurities. |

| 95% Ethanol (v/v) | High | Recognized as a safe solvent (GRAS status) and is effective for many flavonoids. | Can extract substantial quantities of chlorophyll and other plant pigments. |

| Ethyl Acetate | Medium | Offers greater selectivity for flavonoids of intermediate polarity, thereby reducing some polar contaminants. | May result in a lower yield for highly polar compounds when compared to alcohols. |

| Chloroform | Low | Useful for the selective extraction of non-polar compounds. | Poses environmental and health risks. |

| Dichloromethane | Low | Exhibits selectivity similar to chloroform. | Poses environmental and health risks. |

Table 2: Parameters for Chromatographic Purification

| Technique | Stationary Phase | Mobile Phase (Gradient Elution) | Detection Method | Purpose |